molecular formula C7H7BrFN B1448965 3-(Bromomethyl)-2-fluoro-6-methylpyridine CAS No. 1227592-60-0

3-(Bromomethyl)-2-fluoro-6-methylpyridine

Cat. No. B1448965
M. Wt: 204.04 g/mol
InChI Key: OFVWKGMDGFBVAT-UHFFFAOYSA-N
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Description

Chemical compounds like “3-(Bromomethyl)-2-fluoro-6-methylpyridine” belong to a class of organic compounds known as halogenated hydrocarbons. They contain a halogen atom (such as bromine or fluorine) and a hydrocarbon group .


Synthesis Analysis

The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen atom into an organic compound . The specifics of the synthesis would depend on the exact structure of the compound and the starting materials used .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with bromomethyl, fluoro, and methyl groups attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involving such compounds can vary widely and would depend on the specific conditions and reactants present . Halogenated hydrocarbons are often used in organic synthesis due to their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. These properties could include its melting and boiling points, solubility, reactivity, and more .

Safety And Hazards

Like many chemical compounds, handling “3-(Bromomethyl)-2-fluoro-6-methylpyridine” would likely require safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on a specific compound like this would depend on its potential applications. These could include its use in the synthesis of other compounds, in pharmaceuticals, in materials science, and more .

properties

IUPAC Name

3-(bromomethyl)-2-fluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVWKGMDGFBVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2-fluoro-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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